molecular formula C11H16ClF2NO2 B2493759 2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride CAS No. 2460750-05-2

2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride

Cat. No.: B2493759
CAS No.: 2460750-05-2
M. Wt: 267.7
InChI Key: NKKPIHWGOIUARD-UHFFFAOYSA-N
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Description

2-Amino-8,8-difluorodispiro[313614]decane-2-carboxylic acid;hydrochloride is a synthetic compound with a unique structure characterized by the presence of two fluorine atoms and a dispiro framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dispiro framework: This is achieved through a series of cyclization reactions.

    Introduction of fluorine atoms: Fluorination is carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amination and carboxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of scalable reaction conditions, efficient purification techniques, and the development of robust protocols for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid: Lacks the hydrochloride group.

    2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid methyl ester: Contains a methyl ester group instead of the carboxylic acid.

Uniqueness

2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride is unique due to its specific dispiro structure and the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

2-amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO2.ClH/c12-11(13)5-9(6-11)1-8(2-9)3-10(14,4-8)7(15)16;/h1-6,14H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKPIHWGOIUARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC13CC(C3)(F)F)CC(C2)(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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